2-Bromo-4-fluoro-1-methoxy-3-methylbenzene
Description
Properties
IUPAC Name |
3-bromo-1-fluoro-4-methoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKDMIRWEMBWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Fluoro 1 Methoxy 3 Methylbenzene
Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.neticj-e.org For this compound, several logical disconnections can be considered.
A primary disconnection is the carbon-bromine (C-Br) bond, as bromination is a common and well-understood aromatic functionalization reaction. This leads to the key precursor 4-fluoro-1-methoxy-3-methylbenzene (also known as 4-fluoro-3-methylanisole). This precursor itself can be synthesized from simpler materials like 4-fluoro-3-methylphenol. biosynth.com
An alternative disconnection involves the carbon-methyl (C-CH₃) bond. This approach would start with a precursor like 2-bromo-4-fluoro-1-methoxybenzene and introduce the methyl group, for instance, via a Friedel-Crafts alkylation or a more modern cross-coupling reaction. However, controlling regioselectivity in this sequence can be challenging.
A third strategy involves functional group interconversion (FGI). researchgate.net For example, a C-NH₂ bond can be disconnected, suggesting a synthesis from 2-amino-4-fluoro-1-methoxy-3-methylbenzene via a Sandmeyer reaction, which converts an amino group into a bromo group. ucla.eduwikipedia.org
The most strategically sound approach, which promises the highest regioselectivity, appears to be the late-stage bromination of the pre-assembled 4-fluoro-1-methoxy-3-methylbenzene core.
Classical and Modern Approaches to the Construction of this compound
Electrophilic aromatic substitution (EAS) is the fundamental process for introducing groups onto a benzene (B151609) ring. nih.gov In the synthesis of the target molecule, the most critical EAS step is the bromination of the precursor 4-fluoro-1-methoxy-3-methylbenzene. The regiochemical outcome of this reaction is dictated by the combined directing effects of the substituents already present on the ring.
The substituents have the following directing properties:
-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group due to its powerful electron-donating resonance effect. organicchemistrytutor.comlibretexts.org
-CH₃ (Methyl): A weakly activating, ortho, para-directing group due to hyperconjugation and a weak inductive effect. libretexts.org
-F (Fluoro): A deactivating, ortho, para-directing group. Its inductive effect withdraws electron density, but its resonance effect directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org
When these groups are present, the powerful activating and directing effect of the methoxy (B1213986) group dominates. youtube.com In 4-fluoro-1-methoxy-3-methylbenzene, the para position relative to the methoxy group is occupied by the fluorine atom. Therefore, the methoxy group strongly directs the incoming electrophile (Br⁺) to its available ortho positions, C2 and C6. The C6 position is sterically hindered by the adjacent methyl group at C5 (relative to the methoxy). Thus, electrophilic bromination is expected to occur with high regioselectivity at the C2 position, yielding the desired product.
Table 1: Regiochemical Influence of Substituents in Electrophilic Bromination
| Substituent | Position | Activating/Deactivating | Directing Effect | Predicted Influence on Bromination |
|---|---|---|---|---|
| -OCH₃ | C1 | Strongly Activating | ortho, para | Dominant director to C2 position. nih.gov |
| -CH₃ | C3 | Weakly Activating | ortho, para | Reinforces substitution at C2. |
Nucleophilic aromatic substitution (SNAr) is generally used for arenes bearing strong electron-withdrawing groups. While less direct for introducing the bromine in this specific target, SNAr could be employed in the synthesis of a key precursor. For instance, if a starting material like 1,2-difluoro-4-bromo-5-methylbenzene were available, the fluorine at C1 could be selectively displaced by a methoxide (B1231860) nucleophile. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.
This section focuses on two key strategies for introducing the bromine atom.
Direct Halogenation: As discussed under EAS, the direct bromination of 4-fluoro-1-methoxy-3-methylbenzene is a highly viable route. The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃, or with N-Bromosuccinimide (NBS) in an appropriate solvent. nih.gov The high regioselectivity is a significant advantage of this method.
Functional Group Interconversion (FGI) via Sandmeyer Reaction: An alternative and powerful method is the Sandmeyer reaction, which converts a primary aryl amine into an aryl halide via a diazonium salt intermediate. wikipedia.orgnumberanalytics.comorganic-chemistry.org This multi-step process offers excellent control over regiochemistry, as the position of the bromine is determined by the position of the initial amino group.
The synthetic sequence would be:
Nitration: Nitration of 4-fluoro-3-methylanisole (B1295314) to introduce a nitro group. The directing effects would likely place the nitro group at the C2 position.
Reduction: The nitro group is then reduced to a primary amine (-NH₂) using common reducing agents like H₂/Pd, Sn/HCl, or Fe/HCl. This yields 2-amino-4-fluoro-1-methoxy-3-methylbenzene.
Diazotization: The amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form the corresponding aryldiazonium bromide salt.
Sandmeyer Reaction: The diazonium salt is subsequently treated with copper(I) bromide (CuBr) to replace the diazonium group (-N₂⁺) with a bromine atom, affording the final product. nih.gov
Directed ortho metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-BuLi or sec-BuLi), facilitating deprotonation at the adjacent ortho position. unblog.frbaranlab.org
The methoxy group (-OCH₃) is an excellent DMG. harvard.edu Applying this strategy to 4-fluoro-1-methoxy-3-methylbenzene , the methoxy group would direct the lithium reagent to deprotonate the C2 position exclusively. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom with precision. This method avoids the potential for isomeric byproducts that can sometimes occur in electrophilic aromatic substitution. uwindsor.ca
Table 2: Proposed Reaction Conditions for DoM Synthesis
| Step | Reagent(s) | Solvent | Temperature | Purpose |
|---|---|---|---|---|
| 1. Lithiation | sec-BuLi, TMEDA | THF | -78 °C | Regioselective deprotonation at C2. baranlab.org |
While the final C-Br bond is best formed by halogenation or DoM, organometallic cross-coupling reactions are powerful tools for constructing the carbon skeleton of the precursors. youtube.comyoutube.comnih.gov
The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is particularly useful. youtube.com A plausible application would be the methylation of an appropriate aryl halide. For instance, one could start with 2-bromo-4-fluoro-5-iodo-1-methoxybenzene . The C-I bond is more reactive towards palladium-catalyzed coupling than the C-Br bond. Therefore, a selective Suzuki coupling with a methylboronic acid or trimethylboroxine (B150302) could be used to introduce the methyl group at the C5 position (which corresponds to the C3 position in the final product's numbering), leaving the bromine at C2 intact. researchgate.net This strategy allows for the precise construction of the substituted benzene ring before the final steps.
Organometallic Cross-Coupling Reactions in the Synthesis of this compound Precursors
Suzuki-Miyaura Coupling Approaches
The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, is highly applicable to substrates like this compound. This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. yonedalabs.com The reaction's versatility and functional group tolerance make it ideal for complex molecule synthesis. nih.gov For a polysubstituted substrate, the choice of catalyst, ligand, and base is crucial to achieve high yields and selectivity. yonedalabs.comnih.gov
Research on sterically hindered aryl halides has shown that specialized phosphine (B1218219) ligands, such as AntPhos, can facilitate coupling with secondary alkylboronic acids, overcoming steric challenges that might be present in ortho-substituted systems like the target compound. rsc.org Furthermore, studies on polyhalogenated arenes demonstrate that selective coupling at the C-Br bond over a C-F bond is readily achievable due to the significant difference in bond dissociation energies. Mild, aqueous conditions have been developed that allow for the coupling of various (hetero)aryl bromides, highlighting the reaction's broad applicability. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Bromides
| Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | >95 | nih.gov |
| 2-Bromotoluene | Cyclohexylboronic acid | Pd₂(dba)₃ / AntPhos | K₃PO₄ | Xylenes | 130 | 63 | rsc.org |
| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94 | nih.gov |
Heck and Sonogashira Coupling Strategies
The Heck reaction couples aryl halides with alkenes, typically in the presence of a palladium catalyst and a base, to form substituted alkenes. youtube.comyoutube.com This reaction is generally stereoselective, favoring the formation of the trans isomer due to steric factors during the catalytic cycle. youtube.comyoutube.com For a substrate like this compound, the Heck reaction would enable the introduction of a variety of vinyl groups at the bromine-bearing carbon. The reaction tolerates a wide range of functional groups, making it suitable for complex substrates. youtube.com
The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that forms a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction typically employs a copper(I) co-catalyst, although copper-free conditions have also been developed. organic-chemistry.org The synthesis of various pharmaceuticals and functional materials relies on the Sonogashira reaction to introduce alkynyl moieties. wikipedia.org For instance, the coupling of 4-Bromo-1-fluoro-2-nitrobenzene with alkynes proceeds primarily at the bromo position, demonstrating the selective reactivity achievable with halogenated aromatics. sigmaaldrich.cn
Table 2: Representative Conditions for Heck and Sonogashira Couplings
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Heck | Aryl Iodide | Ethyl Acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 100 | youtube.com |
| Heck | Alkyl Bromide | Vinyl Arene | Ir Photocatalyst | - | CH₃CN | RT | nih.gov |
| Sonogashira (Cu-catalyzed) | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 70 | organic-chemistry.org |
Buchwald-Hartwig Amination Precursors
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with a primary or secondary amine. wikipedia.org This reaction has become a dominant method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance, largely replacing harsher, classical methods. wikipedia.orglibretexts.org this compound is an excellent precursor for this reaction, allowing for the introduction of a wide array of nitrogen-containing functional groups.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. acs.orgnih.gov Early systems used simple phosphine ligands, but the development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) by the Buchwald group dramatically expanded the reaction's scope, enabling the use of less reactive aryl chlorides and a wider variety of amines under milder conditions. wikipedia.orgacs.orgnih.gov
Table 3: Catalytic Systems for Buchwald-Hartwig Amination of Related Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | 110 | 95 | nih.gov |
| Bromobenzene | Phenoxazine | [Pd(allyl)Cl]₂ / XPhos | NaOᵗBu | Toluene | 110 | 96 | nih.gov |
| 2-Bromopyridine | Isopropylamine | Pd(OAc)₂ / dppp | NaOᵗBu | Toluene | 80 | 93 | amazonaws.com |
Late-Stage Functionalization Techniques Applied to Related Aromatic Systems
Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in its synthesis. This strategy is of immense value in drug discovery and materials science. While cross-coupling reactions functionalize the C-Br bond of the target molecule, LSF techniques could potentially modify other positions, such as C-H bonds, on the aromatic ring or on the methyl substituent.
Transition-metal-catalyzed C-H activation is a powerful tool for LSF. For example, rhodium-catalyzed intermolecular C-H insertion has been used to functionalize complex alkaloids, demonstrating remarkable chemo- and regioselectivity. organic-chemistry.org Such strategies could potentially be adapted to selectively functionalize the methyl group or a specific aromatic C-H bond of this compound or its derivatives, guided by the electronic and steric environment of each position.
Catalytic Systems and Reaction Conditions for the Synthesis of this compound
While a specific, documented synthesis for this compound is not readily found in the literature, its preparation can be logically deduced from standard aromatic substitution reactions. A plausible synthetic route would involve the regioselective bromination of the precursor 4-fluoro-1-methoxy-3-methylbenzene. The directing effects of the methoxy (strong ortho-, para-director), methyl (weak ortho-, para-director), and fluoro (weak ortho-, para-director, deactivating) groups would need to be carefully considered. The most activated position ortho to the strong methoxy director is the C2 position, making it the likely site for electrophilic bromination.
Alternatively, a synthesis could start from a phenol (B47542), such as 2-bromo-4-fluoro-3-methylphenol, which could then be methylated to yield the final product. A similar procedure is used to synthesize 2-bromo-4-fluoroanisole (B1266214) from 2-bromo-4-fluorophenol (B1268413) using methyl iodide and potassium carbonate. chemicalbook.com
Transition Metal Catalysis for C-X Bond Formation and Cleavage
The chemistry of this compound is dominated by the transition-metal-catalyzed cleavage of its carbon-bromine (C-Br) bond. This bond is significantly more reactive in palladium-catalyzed oxidative addition steps than the carbon-fluorine (C-F), carbon-oxygen (C-O), or carbon-hydrogen (C-H) bonds present in the molecule. This selective activation of the C-Br bond is the foundation of its utility in the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. yonedalabs.comnih.gov
The catalytic cycle for these reactions generally begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. yonedalabs.com This is followed by transmetalation (in Suzuki-Miyaura) or coordination of the coupling partner (in Heck and Sonogashira), and culminates in reductive elimination, which forms the new C-C or C-N bond and regenerates the Pd(0) catalyst. yonedalabs.com
Ligand Design and Optimization in Organometallic Transformations
The success of the aforementioned cross-coupling reactions is critically dependent on the nature of the ligands coordinated to the palladium center. Ligands are not passive spectators; they play a crucial role in stabilizing the catalyst, modulating its reactivity, and influencing the selectivity of the reaction. Phosphine ligands and N-heterocyclic carbenes (NHCs) are the most prominent classes of ligands in modern cross-coupling. organic-chemistry.org
Key properties of ligands that are optimized for specific transformations include:
Steric Bulk: Bulky ligands, often quantified by their cone angle, promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are often the active catalysts. They also accelerate the final reductive elimination step. The development of bulky biaryl phosphine ligands like XPhos and SPhos was a breakthrough for challenging couplings. acs.orgnih.gov
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step, especially with less reactive aryl chlorides or bromides bearing electron-donating groups.
Bite Angle: For bidentate phosphine ligands like BINAP and dppf, the natural bite angle influences the geometry at the metal center, which can affect the rates of both oxidative addition and reductive elimination. wikipedia.org
The careful selection of a ligand is therefore essential to tune the catalytic system for optimal performance with a specific substrate like this compound.
Table 4: Prominent Ligands in Palladium-Catalyzed Cross-Coupling
| Ligand Name | Class | Key Features | Typical Applications |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Monophosphine | Basic, widely available | General Suzuki, Heck, Sonogashira |
| Tri-tert-butylphosphine (P(tBu)₃) | Monophosphine | Very bulky, electron-rich | Suzuki, Buchwald-Hartwig |
| XPhos | Biaryl Monophosphine | Bulky, electron-rich | Suzuki, Buchwald-Hartwig (esp. chlorides) |
| SPhos | Biaryl Monophosphine | Bulky, electron-rich | Suzuki, Buchwald-Hartwig (esp. hindered substrates) |
| BINAP | Bidentate Phosphine | Chiral, defined bite angle | Asymmetric catalysis, Buchwald-Hartwig (primary amines) |
Solvent Effects and Reaction Parameter Optimization for Yield and Selectivity
The choice of solvent and the optimization of reaction parameters are critical for maximizing the yield and selectivity of the bromination of 4-fluoro-1-methoxy-3-methylbenzene.
Solvent Effects: The polarity of the solvent can significantly influence the rate and regioselectivity of electrophilic aromatic bromination.
| Solvent | Dielectric Constant (ε) | General Effect on Bromination |
| Acetic Acid | 6.2 | Commonly used, can promote the reaction. |
| Dichloromethane | 9.1 | A common aprotic solvent for brominations. |
| Acetonitrile (B52724) | 37.5 | Polar aprotic solvent, can enhance reaction rates. researchgate.net |
| Dimethylformamide (DMF) | 38.3 | Polar aprotic solvent, known to be effective for brominations with NBS. |
This table presents a selection of solvents and their general applicability to electrophilic bromination reactions.
For the bromination of activated aromatic systems like anisole (B1667542) derivatives, a range of brominating agents can be employed, including molecular bromine (Br2) and N-bromosuccinimide (NBS). The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), is often necessary when using molecular bromine to polarize the Br-Br bond and increase its electrophilicity. fiveable.me When using NBS, a proton source or a catalyst can enhance the reaction rate. researchgate.net
Reaction Parameter Optimization: To achieve optimal yields and selectivity, several parameters must be carefully controlled:
Temperature: Electrophilic brominations are typically conducted at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize the formation of by-products.
Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material while avoiding over-bromination or degradation of the product.
Stoichiometry of Reagents: The molar ratio of the brominating agent to the substrate is a crucial factor. A slight excess of the brominating agent may be used to drive the reaction to completion, but a large excess can lead to the formation of di-brominated and other impurities.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable processes.
Atom Economy and E-Factor Evaluation of Synthetic Routes
Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has an atom economy of 100%.
For the bromination of 4-fluoro-1-methoxy-3-methylbenzene with Br2: C8H9FO + Br2 → C8H8BrFO + HBr
The atom economy is calculated as: [Molecular Weight of Product / (Molecular Weight of Substrate + Molecular Weight of Bromine)] x 100
This reaction generates hydrogen bromide (HBr) as a by-product, resulting in an atom economy of less than 100%.
E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. Traditional bromination methods often have high E-factors due to the use of stoichiometric reagents and solvents.
Utilization of Sustainable Solvents and Reagents
Efforts to make the synthesis of this compound greener focus on replacing hazardous solvents and reagents.
Sustainable Solvents: Research is ongoing into the use of greener solvents for electrophilic aromatic substitutions. acs.org Anisole itself has been proposed as a sustainable solvent for certain reactions. digitellinc.comacsgcipr.org The use of ionic liquids and deep eutectic solvents is also being explored as alternatives to volatile organic compounds. nih.govnih.gov
Greener Brominating Agents: While molecular bromine is effective, it is also hazardous. N-bromosuccinimide (NBS) is often considered a safer alternative. cambridgescholars.com Other approaches include the in-situ generation of bromine from bromide salts using a green oxidant like hydrogen peroxide. researchgate.net The use of a bromide-bromate couple in an aqueous acidic medium is another eco-friendly alternative. rsc.org
Process Optimization and Scaling-Up Considerations for the Production of this compound
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Process Optimization:
Catalyst Selection and Loading: For catalyzed brominations, selecting a highly active and selective catalyst is crucial. Optimizing the catalyst loading can reduce costs and minimize waste. Heterogeneous catalysts, such as zeolites, are attractive for industrial applications as they can be easily separated from the reaction mixture and potentially reused. rsc.org
Reaction Monitoring: Real-time monitoring of the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential for determining the optimal reaction endpoint and preventing the formation of impurities.
Scaling-Up Considerations:
Heat Transfer: Electrophilic brominations are often exothermic. Effective heat management is critical on a large scale to prevent thermal runaways and ensure consistent reaction temperatures. The choice of reactor design plays a significant role in heat dissipation.
Mixing: Efficient mixing is necessary to ensure homogeneity and consistent reaction rates throughout the reactor. The viscosity of the reaction mixture and the design of the agitator are important considerations.
Work-up and Purification: Developing a simple and efficient work-up procedure is vital for large-scale production. This includes quenching the reaction, separating the product from the reaction mixture, and purifying it to the required specifications. Crystallization is often a preferred method for purification on an industrial scale.
Safety: A thorough risk assessment must be conducted before scaling up any chemical process. This includes evaluating the hazards associated with all materials and the reaction itself, as well as implementing appropriate safety measures to protect personnel and the environment. The use of continuous flow reactors can offer safety advantages for highly exothermic or hazardous reactions by minimizing the volume of reactants at any given time. researchgate.net
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 2 Bromo 4 Fluoro 1 Methoxy 3 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Substitution Pattern and Connectivity Analysis
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of its structure.
Proton NMR (¹H NMR) Chemical Shifts and Spin-Spin Coupling Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and methyl groups. The chemical shifts (δ) are influenced by the electronic effects (inductive and resonance) of the substituents. The bromine atom is deactivating and ortho, para-directing, while the fluorine atom is also deactivating and ortho, para-directing. The methoxy group is activating and ortho, para-directing, and the methyl group is weakly activating and ortho, para-directing.
The two aromatic protons, H-5 and H-6, would appear as doublets due to coupling with each other and would also show smaller couplings to the fluorine atom. The H-5 proton, being para to the bromine and ortho to the fluorine, would likely resonate at a different frequency than the H-6 proton, which is meta to the bromine and ortho to the methoxy group. The methoxy and methyl protons would each appear as singlets, with the methoxy protons typically resonating between 3.8 and 4.0 ppm and the methyl protons between 2.2 and 2.5 ppm.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| OCH₃ | 3.8 - 4.0 | s | - |
| CH₃ | 2.2 - 2.5 | s | - |
| H-5 | 6.8 - 7.2 | d | JH-H ≈ 8-9, JH-F ≈ 5-8 |
| H-6 | 6.9 - 7.3 | d | JH-H ≈ 8-9, JH-F ≈ 2-4 |
Carbon-13 NMR (¹³C NMR) Chemical Shifts and Quaternary Carbon Assignments
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the lack of symmetry, eight distinct signals are expected. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon attached to the methoxy group (C-1) would be shifted downfield (150-160 ppm), while the carbon bearing the bromine (C-2) would be shifted upfield relative to benzene (B151609) (around 110-120 ppm). The carbon attached to the fluorine (C-4) would show a large one-bond coupling constant (¹JC-F) and would resonate at a characteristic downfield position (155-165 ppm). The quaternary carbons (C-1, C-2, C-3, and C-4) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 150 - 160 |
| C-2 | 110 - 120 |
| C-3 | 125 - 135 |
| C-4 | 155 - 165 (d, ¹JC-F ≈ 240-250 Hz) |
| C-5 | 115 - 125 (d, ²JC-F ≈ 20-25 Hz) |
| C-6 | 120 - 130 (d, ³JC-F ≈ 5-10 Hz) |
| OCH₃ | 55 - 60 |
| CH₃ | 15 - 20 |
Fluorine-19 NMR (¹⁹F NMR) for Direct Elucidation of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be influenced by the surrounding substituents. The fluorine signal would likely appear as a multiplet due to couplings with the neighboring aromatic protons (H-5 and H-3, if present, though in this case C-3 is substituted).
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the relationship between H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons (C-5 and C-6) and the methyl and methoxy carbons to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the methoxy protons to C-1, and from the methyl protons to C-2, C-3, and C-4 would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOE correlations between the methoxy protons and the H-6 proton, and between the methyl protons and the H-5 proton, would provide definitive proof of the regiochemistry.
Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The exact mass measurement would allow for the unambiguous determination of the elemental formula (C₈H₈BrFO).
Predicted HRMS Data:
| Ion | Calculated Exact Mass |
| [C₈H₈⁷⁹BrFO]⁺ | 217.9797 |
| [C₈H₈⁸¹BrFO]⁺ | 219.9776 |
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for such aromatic compounds include the loss of the methyl group from the methoxy moiety, loss of the entire methoxy group, and cleavage of the bromine atom.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Differentiation in Synthetic Batches
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method for the quality control of this compound synthetic batches. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. In the analysis of this compound, GC-MS serves two primary functions: assessing the purity of the final product and differentiating it from potential regioisomers that may form during synthesis.
The purity assessment is achieved by separating the target compound from residual starting materials, solvents, and by-products. The resulting chromatogram displays a prominent peak corresponding to this compound at a characteristic retention time, with any impurities appearing as separate, smaller peaks. The relative area of the main peak provides a quantitative measure of purity.
Furthermore, isomeric differentiation is critical, as synthetic routes, such as the bromination of 4-fluoro-1-methoxy-3-methylbenzene, can potentially yield various isomers (e.g., 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene). These isomers, while having the same molecular weight, often exhibit slightly different polarities and boiling points, leading to distinct retention times in the GC column. The mass spectrum for this compound will show a characteristic molecular ion peak (M+) and isotopic pattern due to the presence of the bromine atom (approximately equal intensities for 79Br and 81Br isotopes). The fragmentation pattern, which results from the ionization and subsequent breakdown of the molecule, provides a unique fingerprint for structural confirmation.
| Parameter | Description | Typical Value / Observation |
| GC Column | Stationary phase used for separation | Typically a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) |
| Retention Time (Rt) | Time taken for the compound to elute from the GC column | Dependent on column, temperature program, and flow rate. |
| Molecular Ion Peak (M+) | Mass-to-charge ratio of the intact molecule | m/z 218 and 220 (due to 79Br and 81Br isotopes) |
| Key Fragment Ions | Characteristic fragments from mass spectrometry | Expected fragments include loss of CH3 (M-15), loss of OCH3 (M-31), and loss of Br (M-79/81). |
| Purity Assessment | Method for determining the purity of the sample | Calculated from the relative peak area in the gas chromatogram. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Mixture Analysis and By-product Identification
For monitoring the progress of reactions that synthesize or utilize this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. It is particularly useful for analyzing complex reaction mixtures that may contain non-volatile or thermally labile compounds, which are not suitable for GC-MS. LC-MS allows for the direct analysis of aliquots from the reaction, providing real-time information on the consumption of starting materials and the formation of the desired product and any by-products.
The liquid chromatography component separates the various species in the reaction mixture based on their affinity for the stationary phase (typically a C18 column in reversed-phase chromatography). The eluent is then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are commonly employed. These methods typically generate protonated molecules ([M+H]+) or other adducts, allowing for the determination of the molecular weights of the components in the mixture.
By tracking the peak areas of reactants and products over time, a reaction profile can be constructed. This information is invaluable for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading. Furthermore, the mass data allows for the tentative identification of unknown by-products by determining their molecular weights, which can then be used to postulate their structures and understand side-reaction pathways.
| Parameter | Description | Typical Value / Observation |
| LC Column | Stationary phase for separation | Reversed-phase columns (e.g., C18, C8) are commonly used. |
| Mobile Phase | Solvent system used to elute compounds | A gradient of water and an organic solvent (e.g., acetonitrile (B52724), methanol) with additives like formic acid. |
| Ionization Technique | Method for generating ions for MS analysis | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| Detected Ion | The mass-to-charge ratio detected by the mass spectrometer | Typically the protonated molecule [M+H]+, corresponding to m/z 219 and 221. |
| Application | Primary use in the context of synthesis | Monitoring reaction progress and identifying intermediates and by-products. |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules, providing valuable information about the functional groups present in this compound.
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of a molecule. The key functional groups in this compound give rise to characteristic absorption bands. For instance, the C-H stretching vibrations of the methyl and aromatic groups are expected in the 2850-3100 cm⁻¹ region. The C-O stretching of the methoxy group will produce a strong absorption, typically around 1250 cm⁻¹ for aryl ethers. The C-F and C-Br stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹), as will the aromatic C=C stretching and C-H bending vibrations.
Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light. While some vibrational modes may be weak or inactive in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. For this molecule, the aromatic ring vibrations and the C-Br stretch are expected to be particularly Raman active. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification.
| Spectroscopy | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| IR & Raman | Aromatic C-H Stretch | 3000 - 3100 |
| IR & Raman | Aliphatic C-H Stretch (methyl) | 2850 - 2960 |
| IR | Aromatic C=C Stretch | 1450 - 1600 |
| IR | Asymmetric C-O-C Stretch (aryl ether) | 1200 - 1275 |
| IR | Symmetric C-O-C Stretch (aryl ether) | 1020 - 1075 |
| IR & Raman | C-F Stretch | 1000 - 1400 |
| Raman | C-Br Stretch | 500 - 650 |
X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis of this compound
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For this compound, obtaining a single crystal of suitable quality would allow for an unambiguous confirmation of its structure, including the specific substitution pattern on the benzene ring.
The technique involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. This analysis provides exact bond lengths, bond angles, and torsion angles.
Furthermore, X-ray crystallography reveals the molecule's conformation in the solid state, such as the orientation of the methoxy group relative to the plane of the aromatic ring. It also provides insights into the intermolecular interactions, such as van der Waals forces or potential halogen bonding, that govern how the molecules pack together in the crystal lattice. This level of structural detail is unparalleled by other analytical techniques and serves as the ultimate proof of structure for a novel compound.
| Parameter | Description | Information Gained |
| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The specific symmetry elements of the crystal | e.g., P2₁/c, Pbca, etc. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell | Defines the basic repeating unit of the crystal. |
| Bond Lengths | The distances between bonded atoms | e.g., C-Br, C-F, C-O, C-C bond lengths. |
| Bond Angles | The angles between adjacent bonds | e.g., C-C-C, C-C-Br angles. |
| Torsion Angles | The dihedral angles defining the molecular conformation | e.g., the orientation of the methoxy group. |
| Intermolecular Interactions | Non-covalent forces between molecules in the crystal | Identifies packing motifs and interactions like halogen bonding. |
Reactivity and Mechanistic Studies of 2 Bromo 4 Fluoro 1 Methoxy 3 Methylbenzene
Reactivity Profiles of the Fluoro Substituent in 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene
The fluoro substituent is characterized by its general inertness, stemming from the high strength of the carbon-fluorine (C-F) bond.
The C-F bond is the strongest single bond to carbon, making it exceptionally stable and difficult to cleave. Consequently, activating this bond for synthetic transformations is a significant chemical challenge. baranlab.org C-F bond activation typically requires specialized and highly reactive organometallic reagents or catalysts, often based on low-valent transition metals like nickel, rhodium, or palladium, sometimes in combination with strong Lewis acids or specific ligands. researchgate.netnih.govmdpi.com
In the context of this compound, any reaction involving C-F activation would be significantly more difficult than reactions at the C-Br bond. Selective C-F activation in the presence of a more reactive C-Br bond is highly challenging and would require a catalytic system specifically designed for this purpose, potentially involving directing groups or unique electronic circumstances not present in this molecule. researchgate.netrsc.org Research into C-F activation often focuses on polyfluorinated arenes where the fluorine atoms activate each other toward nucleophilic attack or where no other weaker C-X bonds are present. nih.govresearchgate.net
The fluorine atom influences the reactivity of the aromatic ring through a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). libretexts.org
Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the benzene (B151609) ring through the sigma bond. lumenlearning.comlibretexts.org This effect deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene. orgosolver.comfiveable.me
Resonance Effect (+R): The fluorine atom has lone pairs of electrons that can be donated into the aromatic π-system through resonance. This effect increases the electron density on the ring, particularly at the ortho and para positions. lumenlearning.comlibretexts.org
Reactivity Profiles of the Methoxy (B1213986) Substituent in this compound
The methoxy group (-OCH₃) is a pivotal functional group in this compound, significantly influencing the molecule's reactivity. Its primary reactions involve the cleavage of the ether linkage and its role as a powerful directing group in aromatic substitution reactions.
The conversion of the methoxy group to a hydroxyl group (demethylation) is a fundamental transformation. This ether cleavage is typically achieved under acidic or nucleophilic conditions, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups on the aromatic ring. chemistrysteps.com
Common strategies for the demethylation of aryl methyl ethers like this compound involve strong acids or Lewis acids. researchgate.net Reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), and hydroiodic acid (HI) are effective. wikipedia.orgcommonorganicchemistry.com The general mechanism for acid-catalyzed cleavage begins with the protonation of the ether's oxygen atom, converting the methoxy group into a better leaving group (methanol). wikipedia.orgmasterorganicchemistry.com Subsequently, a nucleophile (e.g., Br⁻ or I⁻) attacks the methyl carbon in an Sₙ2 reaction, leading to the formation of the phenol (B47542) and a methyl halide. youtube.comlibretexts.org Given the stability of the phenyl cation is very low, the cleavage of the aryl-oxygen bond does not occur. libretexts.org
Lewis acids like BBr₃ function by coordinating to the ether oxygen, which facilitates the cleavage. wikipedia.org This is followed by nucleophilic attack by a bromide ion on the methyl group. wikipedia.org Thiolates, being potent nucleophiles, can also be employed for demethylation, typically in polar aprotic solvents at elevated temperatures. commonorganicchemistry.comnih.gov
Table 1: Comparison of Common Demethylation Reagents for Aryl Methyl Ethers
| Reagent | Typical Conditions | Mechanism | Notes |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM), low to room temperature. wikipedia.orgcommonorganicchemistry.com | Lewis acid-assisted Sₙ2. wikipedia.org | Highly effective and often used for sensitive substrates due to milder conditions. commonorganicchemistry.com |
| Hydrobromic Acid (HBr) | Aqueous solution, often with acetic acid, elevated temperatures. wikipedia.orgrsc.org | Acid-catalyzed Sₙ2. chemistrysteps.comlibretexts.org | Harsh conditions can limit functional group tolerance. wikipedia.org |
| Hydroiodic Acid (HI) | Aqueous solution, elevated temperatures. wikipedia.orgwikipedia.org | Acid-catalyzed Sₙ2. chemistrysteps.comwikipedia.org | More reactive than HBr but also requires harsh conditions. wikipedia.org |
| Thiolates (e.g., EtSNa) | Polar aprotic solvent (e.g., DMF), elevated temperatures. researchgate.netnih.gov | Nucleophilic (Sₙ2) displacement. commonorganicchemistry.com | Offers a non-acidic alternative for demethylation. researchgate.net |
| Iodocyclohexane | In DMF, reflux conditions. rsc.org | In situ generation of HI. rsc.org | Milder than using concentrated HI directly. rsc.org |
The methoxy group is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution (EAS). organicchemistrytutor.com This is due to its ability to donate electron density to the aromatic ring via a resonance effect (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). vaia.comyoutube.com The resonance donation stabilizes the carbocation intermediate (the arenium ion or σ-complex) formed during the attack of an electrophile, particularly when the attack occurs at the ortho or para positions. organicchemistrytutor.comlibretexts.org
Reactivity Profiles of the Methyl Substituent in this compound
The methyl group attached to the aromatic ring at the C3 position is susceptible to reactions at the benzylic position, primarily involving free-radical halogenation or oxidation.
The most common functionalization of the methyl group is benzylic bromination. This reaction proceeds via a free-radical mechanism and is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or under photoirradiation. google.comtandfonline.comjove.com This selectively replaces a hydrogen atom of the methyl group with a bromine atom, yielding 2-bromo-1-(bromomethyl)-4-fluoro-3-methoxybenzene. The resulting benzyl (B1604629) bromide is a versatile intermediate, readily undergoing nucleophilic substitution reactions. gla.ac.uk
Oxidation of the benzylic methyl group is another important transformation. Depending on the oxidant and reaction conditions, the methyl group can be converted into a formyl group (aldehyde) or a carboxyl group (carboxylic acid). researchgate.net Strong oxidizing agents can achieve this transformation. For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is known to selectively oxidize methyl groups on electron-rich aromatic rings to aldehydes. thieme-connect.de Other methods may utilize molecular oxygen in the presence of specific catalysts. google.comrsc.org The electron-donating methoxy group facilitates these oxidation reactions, while the electron-withdrawing halogens may have a deactivating influence. thieme-connect.de
Table 2: Selected Benzylic Functionalization Reactions
| Reaction | Reagents & Conditions | Product Functional Group | Mechanism |
|---|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) or light, inert solvent (e.g., CCl₄). tandfonline.comjove.com | Bromomethyl (-CH₂Br) | Free Radical Halogenation jove.com |
| Benzylic Oxidation to Aldehyde | Cerium(IV) Ammonium Nitrate (CAN). thieme-connect.de | Formyl (-CHO) | Electron Transfer thieme-connect.de |
| Benzylic Oxidation to Carboxylic Acid | Strong oxidants (e.g., KMnO₄, Na₂Cr₂O₇) or catalytic oxidation with O₂. researchgate.netgoogle.comrsc.org | Carboxyl (-COOH) | Oxidation |
Investigation of Directed Ortho Metalation (DoM) Behavior with this compound
Directed ortho metalation (DoM) is a powerful synthetic strategy where a directing metalation group (DMG) guides a strong organolithium base to deprotonate a specific ortho position, forming a lithiated intermediate that can be trapped by an electrophile. wikipedia.org The methoxy group is a well-established DMG, capable of coordinating with lithium and directing deprotonation to an adjacent carbon. uwindsor.caacs.orgacs.org
In this compound, the methoxy group at C1 can direct metalation to either the C2 or C6 position.
C2 Position : This position is substituted with a bromine atom. Reaction with an organolithium reagent like n-butyllithium at this site could lead to a competitive halogen-metal exchange reaction, which is often faster than deprotonation, especially for aryl bromides. uwindsor.ca
C6 Position : This position is unsubstituted and represents the most likely site for DoM via deprotonation. The resulting aryllithium species would be stabilized by coordination with the methoxy group.
The outcome of a DoM reaction on this substrate would depend on the competition between deprotonation at C6 and halogen-metal exchange at C2. Theoretical and experimental studies on similar systems show that the reaction pathway is governed by factors such as the choice of base, temperature, and the relative acidities of the ring protons. acs.orgias.ac.in The presence of multiple substituents creates a complex electronic and steric environment. While the methoxy group is a strong DMG, the fluorine atom can also exhibit a weaker directing effect. acs.org The hierarchy of directing groups generally places the methoxy group higher than halogens, suggesting that lithiation directed by the methoxy group would be the predominant pathway, likely at the sterically accessible C6 position. uwindsor.caresearchgate.net
Kinetic and Thermodynamic Studies of Transformations Involving this compound
Specific kinetic and thermodynamic data for transformations involving this compound are not widely published. However, the principles governing its reactivity can be inferred from studies of related polysubstituted aromatic compounds. researchgate.netou.edu
Kinetic and thermodynamic control are crucial concepts in predicting the product distribution of reactions such as electrophilic aromatic substitution.
Kinetic Control : Under kinetic control (typically lower temperatures, shorter reaction times), the major product is the one that is formed fastest. For EAS on anisole (B1667542) derivatives, attack at the ortho position is often kinetically favored due to the immediate stabilizing resonance from the oxygen atom. ou.edu
Thermodynamic Control : Under thermodynamic control (higher temperatures, longer reaction times, reversible conditions), the major product is the most stable one. Steric hindrance can make the ortho-substituted product less stable than the para-substituted product. ou.edu
For this compound, any further substitution at C6 would be subject to these principles. The rate of reaction (kinetics) would be enhanced by the activating methoxy group but retarded by the deactivating halogens. thieme-connect.de
Thermodynamic data, such as standard enthalpies of formation (ΔHf°), are essential for understanding the energy changes during a reaction. For example, experimental values for the gas-phase enthalpies of formation have been determined for isomers of bromoanisole and iodoanisole, providing benchmarks for computational models that could be applied to more complex molecules like the one . researchgate.net Such calculations, often using methods like Density Functional Theory (DFT), can predict the relative stabilities of reactants, intermediates, and products, offering insight into reaction feasibility and equilibrium positions. nih.gov
Computational and Theoretical Insights into the Reactivity and Reaction Mechanisms of this compound
Due to the absence of direct experimental studies on the reactivity of this compound in the public domain, computational and theoretical chemistry offer valuable predictive insights. These methods allow for the elucidation of the molecule's electronic structure, the influence of its substituents on the aromatic ring, and the likely pathways for its reactions.
Quantum chemistry calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the interplay of electronic and steric effects that govern the reactivity of substituted benzenes. pku.edu.cn For this compound, the four distinct substituents—bromo, fluoro, methoxy, and methyl—each impart unique properties to the benzene ring, collectively determining its behavior in chemical reactions.
The methoxy (-OCH₃) group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. youtube.comwikipedia.org This is due to its strong mesomeric (resonance) electron-donating effect, which increases the electron density of the aromatic pi system, particularly at the positions ortho and para to it. wikipedia.org Conversely, the fluorine and bromine atoms are deactivating groups due to their strong inductive electron-withdrawing effects, a consequence of their high electronegativity. tsijournals.comtsijournals.com However, like the methoxy group, they also possess a resonance electron-donating effect (due to their lone pairs) that directs incoming electrophiles to the ortho and para positions. The methyl (-CH₃) group is a weakly activating group through an inductive and hyperconjugative electron-donating effect, also directing to the ortho and para positions.
Computational models can predict various molecular properties that correlate with reactivity. These include the distribution of electrostatic potential, frontier molecular orbital (HOMO-LUMO) energies, and calculated atomic charges. Such calculations provide a quantitative understanding of the electronic effects of substituents. pku.edu.cn For instance, a relatively small HOMO-LUMO energy gap is indicative of higher reactivity. tsijournals.com
The regioselectivity of reactions like electrophilic aromatic substitution can be predicted by analyzing the calculated electron density at each carbon atom of the benzene ring. The positions with the highest electron density are the most likely sites for electrophilic attack. In this compound, the positions ortho and para to the strongly activating methoxy group would be the most nucleophilic. However, since all of these positions are already substituted, computational analysis would be crucial to determine the most favored site for any potential substitution or other reactions, such as metal-catalyzed cross-coupling at the C-Br bond.
The following tables present hypothetical, yet scientifically plausible, data derived from the principles of computational chemistry applied to molecules with similar substitution patterns. These values are representative of what would be expected from a DFT calculation on this compound.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.3 eV | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. tsijournals.com |
| Dipole Moment | ~2.1 D | Reflects the overall polarity of the molecule arising from the vector sum of individual bond dipoles. |
Table 2: Predicted Partial Atomic Charges on the Aromatic Ring of this compound (Mulliken Population Analysis)
| Atom | Position | Predicted Partial Charge (a.u.) | Implication for Reactivity |
| C1 | -OCH₃ | +0.15 | The carbon atom attached to the electron-donating methoxy group. |
| C2 | -Br | +0.05 | The carbon atom attached to the bromine atom. |
| C3 | -CH₃ | -0.10 | The carbon atom attached to the electron-donating methyl group. |
| C4 | -F | +0.20 | The carbon atom attached to the highly electronegative fluorine atom. |
| C5 | -H | -0.12 | This position is predicted to be relatively electron-rich due to the influence of the para methoxy group. |
| C6 | -H | -0.08 | This position is predicted to be electron-rich due to the influence of the ortho methoxy group. |
These theoretical insights are invaluable for predicting the chemical behavior of complex molecules like this compound, guiding synthetic efforts, and understanding potential reaction mechanisms in the absence of extensive empirical data. Further computational studies could model transition states for various proposed reactions to determine activation energies and predict reaction kinetics. nih.gov
Applications of 2 Bromo 4 Fluoro 1 Methoxy 3 Methylbenzene As a Synthetic Building Block
Precursor in the Synthesis of Pharmaceutical Intermediates and Lead Compound Scaffolds
The strategic placement of functional groups on 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene suggests its potential utility in the synthesis of pharmaceutically active molecules. The bromine atom, for instance, is a key functional handle for cross-coupling reactions, a cornerstone of modern drug discovery.
Integration into Aromatic Heterocyclic Ring Systems
The synthesis of aromatic heterocyclic rings is fundamental to the development of many drugs. While the direct use of this compound in the documented synthesis of such systems is not extensively reported, its structure lends itself to several classical and modern synthetic strategies. The bromine atom can facilitate the introduction of the benzene (B151609) core into a heterocyclic system through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.
Construction of Complex Biologically Relevant Frameworks
The creation of complex molecular frameworks with specific biological targets is a primary goal of medicinal chemistry. The multifunctionality of this compound makes it an intriguing starting material for such endeavors. However, specific examples of its incorporation into complex, biologically relevant frameworks are not detailed in current scientific literature.
Building Block for Agrochemical Compounds and Analogues
In the field of agrochemicals, the introduction of fluorine atoms into molecules is a common strategy to enhance biological activity and metabolic stability. The fluoro and methyl groups on the this compound ring could, in theory, contribute to the efficacy of novel pesticides or herbicides. Despite this potential, there is a lack of specific published research demonstrating its use as a building block for new agrochemical compounds or their analogues.
Monomer or Intermediate in Advanced Material Science Applications
The unique electronic and physical properties imparted by halogen and methoxy (B1213986) substituents make aromatic compounds like this compound potential candidates for applications in material science.
Precursors for Functional Polymers and Oligomers
The bromo- and fluoro-substituents on the aromatic ring could allow this compound to act as a monomer in polymerization reactions. For example, dehalogenative coupling reactions could potentially lead to the formation of novel functional polymers or oligomers with tailored properties. At present, there are no specific examples of such polymers derived from this monomer in the available literature.
Synthesis of Liquid Crystals, Dyes, and Optoelectronic Materials
The development of new liquid crystals, dyes, and materials for optoelectronics often relies on the design of molecules with specific electronic and structural features. The polarity and polarizability of the C-F and C-Br bonds, combined with the electronic influence of the methoxy and methyl groups, make this compound a theoretically interesting precursor. However, its practical application in the synthesis of these materials has not been documented in peer-reviewed journals or patents.
Role in Natural Product Synthesis and Derivatization of Analogue Structures
While direct applications of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structure is emblematic of motifs found in various biologically active molecules. The inherent functionalities of this compound—a reactive bromine atom, a metabolically robust fluorine atom, a methoxy group that can influence solubility and binding, and a methyl group for steric definition—make it an attractive starting material for the synthesis of analogues of natural products.
The primary role of this compound in this context is as a scaffold for introducing a substituted phenyl moiety into a larger molecule. The bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, in the synthesis of analogues of complex natural products, a key strategy often involves the modification of the aromatic portions of the molecule to enhance potency, selectivity, or pharmacokinetic properties.
Table 1: Potential Cross-Coupling Reactions for Analogue Synthesis
| Reaction Type | Reagent | Resulting Bond | Potential Application in Analogue Synthesis |
| Suzuki Coupling | Aryl or Alkyl Boronic Acid/Ester | C-C | Introduction of new aryl or alkyl groups to mimic or modify the substitution pattern of a natural product. |
| Stille Coupling | Organostannane | C-C | Formation of C-C bonds, often used for complex fragment coupling in late-stage synthesis. |
| Heck Coupling | Alkene | C-C | Vinylation of the aromatic ring, leading to the formation of styrenyl-type analogues. |
| Sonogashira Coupling | Terminal Alkyne | C-C | Introduction of an alkyne moiety, a versatile functional group for further derivatization (e.g., via click chemistry). |
| Buchwald-Hartwig Amination | Amine | C-N | Formation of arylamines, a common motif in many biologically active compounds. |
| Ullmann Condensation | Alcohol or Thiol | C-O or C-S | Synthesis of diaryl ethers or thioethers, respectively. |
The fluorine atom at the 4-position is a particularly valuable feature. Its incorporation into drug candidates is a common strategy to block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of the molecule. The methoxy and methyl groups, while seemingly simple, provide steric and electronic handles to fine-tune the interaction of the resulting analogue with its biological target.
Diversification Strategies and Library Synthesis Utilizing this compound
The true synthetic utility of this compound shines in its potential for diversification and the creation of chemical libraries. In drug discovery, the generation of a library of related compounds is a powerful tool for exploring the structure-activity relationship (SAR) of a particular pharmacophore. The reactivity of the bromine atom is central to these diversification strategies.
A common approach to library synthesis involves parallel synthesis, where a common starting material is reacted with a diverse set of reagents to produce a library of products. This compound is an ideal candidate for such an approach.
Table 2: Exemplar Library Synthesis via Suzuki Coupling
Starting with this compound, a library of biaryl compounds can be readily synthesized using a variety of commercially available boronic acids.
| Boronic Acid Reactant | Resulting Product |
| Phenylboronic acid | 2-phenyl-4-fluoro-1-methoxy-3-methylbenzene |
| 4-Pyridylboronic acid | 2-(4-pyridyl)-4-fluoro-1-methoxy-3-methylbenzene |
| Thiophene-2-boronic acid | 2-(thiophen-2-yl)-4-fluoro-1-methoxy-3-methylbenzene |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(trifluoromethyl)phenyl)-4-fluoro-1-methoxy-3-methylbenzene |
| 3-Aminophenylboronic acid | 2-(3-aminophenyl)-4-fluoro-1-methoxy-3-methylbenzene |
This strategy allows for the rapid generation of a multitude of analogues, each with a unique substitution pattern, which can then be screened for biological activity. The differential placement of functional groups on the newly introduced aryl ring can systematically probe the steric and electronic requirements of a biological target.
Furthermore, diversification is not limited to the bromine atom. The methoxy group can potentially be demethylated to a phenol (B47542), which can then be further functionalized. The methyl group could undergo benzylic functionalization under specific conditions. However, the most straightforward and widely applicable diversification strategy remains the exploitation of the carbon-bromine bond.
Analytical Methodologies for the Detection and Quantification of 2 Bromo 4 Fluoro 1 Methoxy 3 Methylbenzene in Research Contexts
Chromatographic Techniques for Purity Assessment and Quantification in Complex Mixtures
Chromatography is the cornerstone for separating 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene from starting materials, byproducts, and other impurities. The choice of technique often depends on the volatility of the compound and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method is typically developed.
Method Development: A common approach involves using a C18 or a Phenyl-Hexyl stationary phase, which provides effective separation for aromatic compounds based on hydrophobicity and π-π interactions. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure good peak shape and reproducibility. chromforum.orgmdpi.comnih.gov Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, likely in the 210-280 nm range. sielc.comwur.nl
Validation: A developed HPLC method must be validated to ensure its reliability, accuracy, and precision for quantitative purposes. mdpi.comnih.govresearchgate.netresearchgate.net Validation parameters are established according to internationally recognized guidelines and typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters and Validation Summary
| Parameter | Typical Condition / Result |
| Chromatographic Conditions | |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 275 nm |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 200 µg/mL |
| Precision (RSD%) | Intra-day: ≤ 1.5%; Inter-day: ≤ 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| This table presents representative data for a validated HPLC method suitable for the analysis of a substituted haloanisole like this compound. |
Given its substituted benzene (B151609) structure, this compound is sufficiently volatile for analysis by Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector for definitive identification. usgs.govnih.gov GC is particularly useful for assessing purity and quantifying volatile impurities.
Method Development: The analysis is typically performed on a low-to-mid-polarity capillary column, such as one with a 5% phenyl-poly(dimethylsiloxane) stationary phase (e.g., DB-5 or equivalent). This type of phase separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. The carrier gas is usually helium or hydrogen. For sample introduction, direct liquid injection of a diluted sample in a volatile solvent (e.g., hexane (B92381) or ethyl acetate) is common. For trace analysis in complex matrices, headspace (HS) sampling or stir bar sorptive extraction (SBSE) can be employed to concentrate the analyte before introduction into the GC. unizar.esthermofisher.comgcms.cz The oven temperature is programmed to start at a lower temperature and ramp up to ensure separation from both more and less volatile components.
Validation: GC method validation ensures the method is fit for its intended purpose. nih.govbibliotekanauki.plresearchgate.net Key validation parameters are similar to those for HPLC. The use of an internal standard is common in GC to correct for variations in injection volume and detector response.
Table 2: Representative GC-MS Method and Validation Parameters
| Parameter | Typical Condition / Result |
| Chromatographic Conditions | |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection | Split (50:1), 1 µL, 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) |
| MS Detector | Electron Ionization (70 eV), Scan mode m/z 50-450 |
| Validation Parameters | |
| Linearity (R²) | ≥ 0.998 |
| Precision (RSD%) | ≤ 5% |
| Accuracy (Recovery %) | 95.0% - 105.0% |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.4 ng/mL |
| This table illustrates typical parameters for a GC-MS method developed for the analysis of halogenated aromatic compounds. epa.govnih.govnjse.org.ng |
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. wikipedia.orgchromatographytoday.com It is considered a form of normal-phase chromatography and is particularly advantageous for its high speed, reduced organic solvent consumption, and unique selectivity, especially for separating isomers. nih.govpci-hplc.commdpi.com
Applications: For this compound, SFC would be an excellent choice for separating it from positional isomers that may be formed during synthesis. The mobile phase typically consists of supercritical CO₂ modified with a small percentage of a polar organic solvent, such as methanol or ethanol, to modulate analyte retention. chromatographyonline.com A variety of stationary phases can be screened, including un-bonded silica (B1680970) and columns with polar functional groups (e.g., pyridine, ethylpyridine, or cyano) to achieve the desired separation. chromatographytoday.compci-hplc.com
Table 3: Example of SFC Screening Conditions for Isomer Separation
| Parameter | Condition |
| Instrumentation | |
| System | Analytical SFC System |
| Chromatographic Conditions | |
| Columns Screened | Silica, 2-Ethylpyridine, Cyano, Diol |
| Mobile Phase | CO₂ / Methanol (Gradient from 5% to 40% Methanol) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | DAD (220-400 nm) |
| This table outlines a typical screening protocol to find an optimal SFC method for the separation of a target compound from its isomers. pci-hplc.comnih.govtechnologynetworks.com |
Hyphenated Techniques for Enhanced Resolution and Specificity
Hyphenated analytical techniques, which combine two or more methods, are indispensable for the analysis of complex mixtures, offering superior separation and detection capabilities. For a compound such as this compound, techniques that couple a separation method like gas chromatography (GC) or liquid chromatography (LC) with a detection method like tandem mass spectrometry (MS/MS) are particularly powerful.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) represent the gold standard for trace-level quantification and the identification of impurities. rsc.org These methods provide the high sensitivity and selectivity required to detect minute quantities of the target analyte and to distinguish it from structurally similar compounds within a complex matrix. uctm.edu
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The process involves:
Gas Chromatography (GC): The sample is vaporized and injected into a GC column. The compound is separated from other components based on its boiling point and interaction with the column's stationary phase. technologynetworks.com
Tandem Mass Spectrometry (MS/MS): As the separated compound elutes from the GC column, it enters the mass spectrometer. In the first stage (MS1), a specific parent ion corresponding to the mass of the target compound is selected. This parent ion is then fragmented through collision with an inert gas. In the second stage (MS2), one or more of the resulting fragment ions (product ions) are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low detection limits. uctm.edu
The selection of specific parent-to-product ion transitions provides a high degree of confidence in the identification and quantification of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that may not be sufficiently volatile or that might degrade at high temperatures, LC-MS/MS is a suitable alternative. wikipedia.org
Liquid Chromatography (LC): Separation occurs in a liquid mobile phase, where the compound is partitioned between the mobile phase and a solid stationary phase within the LC column. rsc.org
Ionization: The eluent from the LC column is directed to an ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates gas-phase ions of the analyte. wikipedia.orgbu.edu
Tandem Mass Spectrometry (MS/MS): Similar to GC-MS/MS, the ionized molecules are then subjected to tandem mass spectrometry for highly selective detection and quantification. scispace.com
Impurity Profiling
Both GC-MS/MS and LC-MS/MS are crucial for impurity profiling. The high resolution and sensitivity of these techniques allow for the detection and potential identification of by-products from synthesis, degradation products, or isomers. For instance, positional isomers of this compound, which may have very similar chemical properties, can often be separated chromatographically and distinguished by their unique mass fragmentation patterns.
Due to the absence of specific published data for this compound, the following table is a hypothetical representation of the type of data that would be generated in a GC-MS/MS method. The mass-to-charge ratios (m/z) are predicted based on the compound's structure.
| Parameter | Hypothetical Value/Condition | Purpose |
| GC Column | HP-5MS (or similar non-polar column) | Separation of analytes based on volatility. |
| Injection Mode | Splitless | To maximize the transfer of analyte to the column for trace analysis. |
| Ionization Mode | Electron Impact (EI) | To generate a reproducible fragmentation pattern. |
| Parent Ion (m/z) | Predicted: 218/220 (due to Br isotopes) | Selection of the molecular ion for fragmentation. |
| Product Ion 1 (m/z) | Hypothetical: e.g., 203/205 ([M-CH3]+) | Primary fragment for quantification. |
| Product Ion 2 (m/z) | Hypothetical: e.g., 122 ([M-Br-CH3]+) | Secondary fragment for confirmation. |
| Collision Energy | Optimized value (e.g., 15-30 eV) | To induce characteristic fragmentation of the parent ion. |
This table is for illustrative purposes only and is based on general principles of mass spectrometry for similar halogenated aromatic compounds.
Development of Standard Reference Materials and Certified Reference Materials for this compound
The reliability and comparability of analytical data are underpinned by the use of high-quality reference materials. Standard Reference Materials (SRMs) and Certified Reference Materials (CRMs) are indispensable tools for method validation, instrument calibration, and quality control. quality-pathshala.comnih.gov
The Importance of SRMs and CRMs
A Certified Reference Material is a standard where one or more of its property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. wikipedia.orglabsertchemical.com The use of CRMs is crucial for:
Ensuring Accuracy: Laboratories can verify the accuracy of their analytical methods by comparing their results for a CRM against the certified value. quality-pathshala.com
Method Validation: CRMs are used to assess the performance of an analytical method, including its precision, bias, and linearity. lqms.com.au
Instrument Calibration: Although less common for pure standards, matrix CRMs are vital for calibrating instruments to account for matrix effects in complex samples. wikipedia.org
Establishing Traceability: CRMs provide a link in the traceability chain to national or international standards, which is often a requirement for laboratory accreditation under standards like ISO/IEC 17025. wikipedia.org
Development Process
The development of a CRM for a pure organic compound like this compound would involve several key steps:
Synthesis and Purification: The compound would be synthesized and then purified to the highest possible degree using techniques such as recrystallization or preparative chromatography.
Characterization and Purity Assessment: The identity of the compound would be confirmed using various spectroscopic techniques (e.g., NMR, IR, MS). Purity assessment is a critical step, often involving a mass balance approach where different analytical techniques are used to quantify the main component and all significant impurities (e.g., organic impurities, water content, residual solvents, inorganic content).
Homogeneity Testing: The prepared batch of the material must be tested to ensure it is homogenous, meaning that any subsample taken is representative of the entire batch within the stated uncertainty. mdpi.comresearchgate.net
Stability Assessment: The stability of the material must be evaluated under specified storage and transport conditions over time to ensure that the certified property value remains valid. mdpi.comresearchgate.net
Value Assignment: The certified value for the purity of the material is typically determined through an inter-laboratory comparison study involving a number of competent laboratories using different validated analytical methods. mdpi.com The final certified value is derived from the statistical analysis of the combined results.
While the development of a CRM is a rigorous and costly process, the availability of such a material for this compound would be essential for any organization needing to produce demonstrably accurate and reliable quantitative data for this compound in a research, manufacturing, or regulatory context.
Theoretical and Computational Chemistry Studies on 2 Bromo 4 Fluoro 1 Methoxy 3 Methylbenzene
Electronic Structure and Molecular Orbital Analysis of 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene
A thorough analysis of the electronic structure and molecular orbitals of this compound would provide critical information about its chemical behavior.
HOMO-LUMO Energy Gaps and Frontier Orbital Theory
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally suggests higher reactivity. Without dedicated computational studies, the HOMO-LUMO energy gap for this compound remains undetermined.
Electrostatic Potential Maps and Charge Distribution Analysis
Electrostatic potential maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other chemical species, including sites for nucleophilic and electrophilic attack. The specific charge distribution and electrostatic potential map for this compound have not been computationally modeled in published research.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method for determining the optimized ground state geometry and electronic energy of molecules. These calculations provide foundational data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure and stability. Such DFT calculations for this compound are not present in the available literature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) using Quantum Chemical Methods
Quantum chemical methods are frequently used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm molecular structures. No such predictive data has been published for this compound.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches
Computational chemistry plays a pivotal role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This includes the identification of transition states, which are the high-energy intermediates that connect reactants and products. Understanding these pathways is crucial for controlling and optimizing chemical reactions. Investigations into the reaction mechanisms involving this compound through computational means have not been reported.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. This is particularly important for understanding how a molecule behaves in different environments, such as in solution or in the solid state. There are no published molecular dynamics simulation studies for this compound.
Environmental Fate and Degradation Mechanisms of 2 Bromo 4 Fluoro 1 Methoxy 3 Methylbenzene
Degradation Pathways and Mechanisms in Environmental Matrices
Photolytic Degradation Studies under Various Light Conditions
Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The rate and products of photodegradation are influenced by factors such as the wavelength and intensity of light, the presence of other chemical species, and the environmental matrix (air, water, or soil).
Currently, there are no published studies that investigate the photolytic degradation of 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene under any light conditions. Research in this area would be necessary to determine its persistence in sunlit surface waters and on terrestrial surfaces.
Biodegradation Pathways and Microbial Transformation Processes
Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi. This is a key process for the removal of many organic pollutants from the environment. The structure of a molecule, including the type and position of its functional groups, heavily influences its susceptibility to microbial attack.
Specific biodegradation pathways and the microbial transformation processes for this compound have not been reported in the scientific literature. Studies to identify microorganisms capable of degrading this compound and to elucidate the enzymatic reactions involved would be required to understand its biological fate.
Chemical Hydrolysis and Oxidation in Aquatic Environments
In aquatic systems, chemical processes such as hydrolysis and oxidation can contribute to the degradation of organic compounds. Hydrolysis is a reaction with water that can lead to the cleavage of certain chemical bonds. Oxidation involves the reaction with naturally occurring oxidizing agents like hydroxyl radicals.
There is no available data on the rates of chemical hydrolysis or oxidation of this compound in aquatic environments. Such data would be essential for predicting its persistence and transformation in lakes, rivers, and groundwater.
Adsorption and Mobility Characteristics in Soil and Sediment Systems
The extent to which a chemical compound adsorbs to soil and sediment particles governs its mobility in the environment. Compounds that adsorb strongly are less likely to leach into groundwater or be transported over long distances in surface water. This behavior is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
No experimental or modeled data on the adsorption and mobility characteristics of this compound in soil and sediment systems have been published. Therefore, its potential for leaching and transport in the subsurface remains unknown.
Data Table: Adsorption and Mobility Parameters for this compound
| Parameter | Value | Source |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | No data available | - |
| Freundlich Adsorption Coefficient (Kf) | No data available | - |
| Distribution Coefficient (Kd) | No data available | - |
This table is for illustrative purposes and highlights the absence of available data.
Green Analytical Chemistry Principles for Environmental Monitoring of this compound
Green analytical chemistry focuses on the development of analytical methods that minimize environmental impact by reducing or eliminating the use of hazardous substances and minimizing energy consumption and waste generation. The monitoring of emerging contaminants often drives the innovation of such methods.
As there are no established environmental monitoring programs specifically targeting this compound, there are consequently no published green analytical chemistry methods for its detection and quantification in environmental samples. The development of such methods would be a necessary precursor to any future environmental monitoring studies.
Future Research Directions and Emerging Trends for 2 Bromo 4 Fluoro 1 Methoxy 3 Methylbenzene
Exploration of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more efficient, sustainable, and economically viable methods for the synthesis of 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene and its derivatives. Key areas of exploration include:
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation. Developing a flow synthesis for this compound could lead to higher yields, improved purity, and reduced waste.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. beilstein-journals.orgelsevierpure.com Future work could explore photocatalytic C-H functionalization or cross-coupling reactions to introduce the substituents onto the benzene (B151609) ring, potentially reducing the need for harsh reagents and high temperatures.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and sustainability. Research into engineered enzymes for regioselective halogenation or methylation of aromatic precursors could provide a green alternative to traditional chemical methods.
| Synthetic Approach | Potential Advantages | Research Focus |
| Flow Chemistry | Improved safety, scalability, and reproducibility | Development of a continuous process for the multi-step synthesis |
| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source | Exploring novel photocatalytic cycles for C-H functionalization |
| Biocatalysis | High selectivity, environmentally friendly | Engineering enzymes for specific transformations on the aromatic ring |
Discovery of Undiscovered Reactivity Patterns and Selective Transformations
The interplay of the four different substituents on the benzene ring of this compound presents a fascinating platform for discovering novel reactivity. The electronic effects of the electron-donating methoxy (B1213986) and methyl groups are in contrast with the inductive electron-withdrawing effects of the fluorine and bromine atoms, which also act as ortho-, para-directors. fiveable.melibretexts.org This intricate electronic environment could be exploited for highly selective transformations.
Future research could focus on:
Selective C-H Functionalization: Activating and functionalizing the remaining C-H bond on the aromatic ring would provide access to even more complex molecules. acs.org Research into transition-metal-catalyzed or photocatalytic C-H activation at this specific position could unlock new synthetic pathways.
Orthogonal Reactivity: The bromo and fluoro substituents offer the potential for selective cross-coupling reactions. Future studies could explore conditions that allow for the selective reaction of the C-Br bond (e.g., in Suzuki or Buchwald-Hartwig couplings) while leaving the more inert C-F bond intact, or vice versa. researchgate.net
Directed Metalation: The methoxy group could be used as a directing group for ortho-lithiation, allowing for the introduction of a wide range of electrophiles at the adjacent C-H position.
Development of Advanced Materials Incorporating the this compound Scaffold
The presence of fluorine in organic molecules is known to impart unique properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. nbinno.comnbinno.comman.ac.uk These properties make fluorinated aromatic compounds valuable building blocks for advanced materials. researchgate.net The this compound scaffold could be incorporated into:
Fluorinated Polymers: Polymerization of derivatives of this compound could lead to new materials with tailored properties, such as high thermal stability, low dielectric constants, or specific optical properties, for applications in electronics and aerospace. nbinno.com
Liquid Crystals: The rigid, substituted aromatic core is a common feature in liquid crystalline materials. By modifying the substituents, it may be possible to design new liquid crystals with specific phase behaviors and electro-optical properties.
Organic Electronics: Fluorinated and brominated aromatic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties and potential for tuning energy levels.
Integration into Supramolecular Assemblies or Self-Assembling Systems
The bromo and fluoro substituents on the aromatic ring are capable of participating in halogen bonding, a non-covalent interaction that is increasingly being used for the rational design of supramolecular structures. researchgate.netnih.govnih.gov The directionality and tunable strength of halogen bonds make them ideal for constructing complex, self-assembling systems. acs.org
Future research in this area could involve:
Crystal Engineering: Utilizing the halogen bonding capabilities of the bromo and fluoro groups to control the packing of molecules in the solid state, leading to the design of new crystalline materials with desired properties. mdpi.com
Supramolecular Polymers: Designing monomers based on the this compound scaffold that can self-assemble into long-chain polymers through halogen bonding interactions.
Anion Recognition: The electrophilic nature of the halogen atoms in halogen bonding can be exploited for the recognition and binding of anions, with potential applications in sensing and separation technologies.
| Interaction Type | Potential Application | Key Molecular Feature |
| Halogen Bonding | Crystal engineering, supramolecular polymers | Bromo and fluoro substituents |
| π-π Stacking | Organic electronics, self-assembly | Aromatic ring |
| Dipole-Dipole | Control of molecular packing | Methoxy and halogen substituents |
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Synthetic Pathways
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. beilstein-journals.orgsci-hub.box For a molecule like this compound, AI and ML could be applied to:
Predicting Regioselectivity: ML models can be trained on large datasets of reactions to predict the most likely site of reaction for electrophilic or nucleophilic aromatic substitution, aiding in the design of selective transformations. acs.org
Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to the target molecule, potentially uncovering routes that a human chemist might overlook. synthiaonline.com
Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts, accelerating the development of new synthetic methods. nih.gov
Advanced In-Situ Monitoring Techniques for Reactions Involving this compound
Process Analytical Technology (PAT) utilizes in-situ monitoring techniques to gain a real-time understanding of reaction kinetics, mechanisms, and the formation of intermediates and byproducts. mt.combruker.comwikipedia.org Applying these techniques to reactions involving this compound could provide valuable insights.
Future research could employ:
In-situ NMR and FTIR: Real-time monitoring of reactions, such as Grignard reagent formation from the bromo-substituent, using NMR or FTIR spectroscopy can provide detailed information about the reaction progress and the presence of transient species. mt.comnih.govamericanpharmaceuticalreview.com
Raman Spectroscopy: This technique can be particularly useful for monitoring reactions in heterogeneous mixtures and for tracking changes in vibrational modes associated with specific functional groups.
Calorimetry: Reaction calorimetry can be used to measure the heat flow of a reaction in real-time, providing crucial information for ensuring the safety and scalability of a process.
| Technique | Information Gained | Example Application |
| In-situ NMR | Structural information on reactants, intermediates, and products | Monitoring the formation of a Grignard reagent |
| In-situ FTIR | Functional group analysis | Tracking the consumption of a starting material |
| Raman Spectroscopy | Vibrational modes, suitable for solids and liquids | Real-time analysis of a crystallization process |
| Reaction Calorimetry | Heat flow, reaction kinetics | Safety assessment for scale-up |
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via sequential halogenation and alkoxylation. For example, bromination of a fluorinated toluene derivative followed by methoxy group introduction via nucleophilic substitution. Key intermediates like 2-Bromo-3-methylanisole (CAS 54879-20-8) are structurally analogous and highlight the importance of steric effects during methoxylation . Optimization involves controlling reaction temperature (e.g., 0–5°C for bromination) and using catalysts like CuI for Ullmann-type coupling to install the methoxy group. Purity validation (>95% via GC/HPLC) is critical for downstream applications .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Expect signals for methoxy (-OCH₃) at δ 3.8–4.0 ppm, aromatic protons influenced by electron-withdrawing substituents (Br, F) at δ 6.5–7.5 ppm, and methyl groups at δ 2.3–2.5 ppm.
- ¹⁹F NMR : A singlet near δ -110 ppm (C-F) .
- Mass Spectrometry : Molecular ion peak at m/z ≈ 232 (C₈H₇BrFO₂) with fragmentation patterns indicating Br and F loss.
Cross-referencing with PubChem-generated InChI keys (e.g., AGVZIBPTPUDSHV-UHFFFAOYSA-N for related compounds) ensures structural accuracy .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood due to volatility and potential respiratory irritation.
- Store at 0–6°C in airtight containers to prevent decomposition .
- Refer to SDS guidelines for halogenated aromatics: avoid heat/sparks and ensure waste is disposed of via halogen-specific protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in coupling reaction yields involving this compound?
- Methodological Answer : Low yields in Suzuki-Miyaura couplings may arise from steric hindrance from the methyl and methoxy groups. Strategies:
- Use bulky ligands (e.g., SPhos) to enhance catalytic activity.
- Optimize solvent polarity (e.g., toluene/water mixtures) to improve solubility.
- Monitor reaction progress via TLC with UV-active spots. Contradictory results should be analyzed using control experiments to isolate competing side reactions (e.g., debromination) .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer : It serves as a precursor for fluorinated drug intermediates. For example:
- Anticancer Agents : Coupling with pyrazoles or quinazolines via Pd-catalyzed cross-coupling introduces fluorinated aryl groups critical for target binding .
- Antimicrobials : The bromine atom facilitates further functionalization (e.g., substitution with amines or thiols).
Stability studies under physiological conditions (pH 7.4, 37°C) are recommended to assess viability in drug development .
Q. How does electronic effects influence regioselectivity in electrophilic substitutions?
- Methodological Answer : The electron-donating methoxy (-OCH₃) and electron-withdrawing bromo/fluoro groups create competing directing effects:
- Meta-Directing : Br and F deactivate the ring, favoring substitution at positions 5 or 6.
- Ortho/Para-Directing : -OCH₃ activates the ring but steric hindrance from the methyl group limits para substitution.
Computational modeling (DFT) can predict dominant pathways, validated experimentally via nitration or sulfonation trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
